N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide
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Description
“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide” is a compound that contains a sulfonamide group . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group connected to an amine group . They are typically crystalline and many important drugs contain the sulfonamide group .
Scientific Research Applications
Synthesis and Application in Cancer Research
Research indicates that compounds bearing sulfonamide fragments, including structures similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide, have been synthesized and evaluated for their anticancer activity. These compounds have shown significant effects in inducing apoptosis in cancer cells, mediated through the activation of pro-apoptotic genes and pathways such as caspase 3, caspase 8, and caspase 9, as well as the phosphorylation of p38 and ERK1/2. This suggests their potential as therapeutic agents targeting cancer cell proliferation and survival mechanisms (Cumaoğlu et al., 2015).
Role in Enzyme Inhibition
Another area of application is in the inhibition of specific enzymes. For example, isoquinolinesulfonamides have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings are significant because they open up possibilities for the development of new therapeutic agents for diseases where such enzymes play a critical role. The inhibitory effect is attributed to the direct interaction with the active center of the enzyme, highlighting the potential of sulfonamide derivatives in modulating enzyme activity for therapeutic purposes (Hidaka et al., 1984).
Antimicrobial and Antiviral Applications
Sulfonamide derivatives have also been evaluated for their antimicrobial and antiviral activities. Novel derivatives have shown significant activity against a variety of bacterial and fungal strains, suggesting their utility as antimicrobial agents. Furthermore, some compounds have displayed moderate activity against HIV, pointing to their potential in antiviral therapy (Vanparia et al., 2010).
Contribution to Alzheimer’s Disease Research
The enzyme inhibitory properties of sulfonamide derivatives extend to their potential application in the treatment of Alzheimer’s disease. Derivatives have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a key enzyme in the progression of Alzheimer’s disease. These studies suggest that specific sulfonamide derivatives could serve as lead structures for the design of more potent inhibitors, providing a new avenue for therapeutic intervention in Alzheimer’s disease (Abbasi et al., 2018).
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-11-3-4-13-5-8-15(12-17(13)20)19-26(23,24)16-9-6-14(18)7-10-16/h5-10,12,19H,2-4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSDOPUBFLXLCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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